molecular formula C19H20N2NaO3S+ B13808402 Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13808402
M. Wt: 379.4 g/mol
InChI Key: SQHZCSKYFSLBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE is a synthetic compound known for its significant applications in medicinal chemistry. It is structurally characterized by a thiazolidinedione core, which is a common motif in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE typically involves the reaction of 2,4-thiazolidinedione with 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as piperidine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly for metabolic disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound binds to these receptors, leading to changes in gene expression and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE is unique due to its specific structural features, which confer distinct biological activities. Its ethyl-pyridyl group enhances its binding affinity to PPARs, making it a potent modulator of metabolic pathways .

Properties

Molecular Formula

C19H20N2NaO3S+

Molecular Weight

379.4 g/mol

IUPAC Name

sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1

InChI Key

SQHZCSKYFSLBLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.